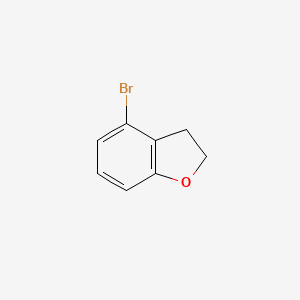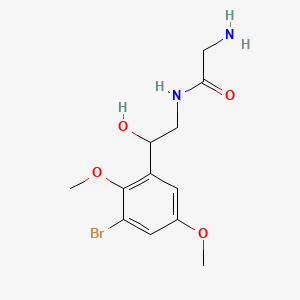
3-Brom-Midodrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo Midodrine is a chemical compound with the molecular formula C12H17BrN2O4 and a molecular weight of 333.18 g/mol . It is a derivative of Midodrine, which is an alpha-adrenergic agonist used primarily to treat orthostatic hypotension . The addition of a bromine atom to the Midodrine structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-Bromo Midodrine has several scientific research applications:
Wirkmechanismus
Target of Action
3-Bromo Midodrine, also known as 3-BromoMidodrine, is a derivative of Midodrine, which is an alpha-adrenergic agonist . The primary targets of 3-Bromo Midodrine are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
3-Bromo Midodrine interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that it binds to these receptors and activates them, leading to an increase in vascular tone . This interaction results in the constriction of blood vessels, thereby elevating blood pressure .
Biochemical Pathways
Midodrine is known to increase arteriolar and venous tone, resulting in a rise in standing, sitting, and supine systolic and diastolic blood pressure .
Pharmacokinetics
Midodrine, the parent compound, is known to be almost completely absorbed after oral administration and undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine .
Result of Action
The molecular and cellular effects of 3-Bromo Midodrine’s action are likely to be similar to those of Midodrine. Midodrine’s active metabolite, desglymidodrine, acts as an agonist at the alpha 1-adrenergic receptors, leading to an increase in vascular tone and elevation of blood pressure . This results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo Midodrine. For instance, the presence of other medications can interact with 3-Bromo Midodrine and alter its effectiveness . Additionally, factors such as patient age, hydration status, and autonomic nervous system function can influence the drug’s efficacy
Biochemische Analyse
Biochemical Properties
It can be inferred from the properties of Midodrine that 3-Bromo Midodrine may interact with α1-adrenergic receptors . These receptors are proteins that respond to adrenaline and noradrenaline and play a crucial role in regulating physiological processes such as vasoconstriction and the regulation of blood pressure .
Cellular Effects
Midodrine, the parent compound, is known to increase vascular tone and blood pressure by activating α1-adrenergic receptors . It is plausible that 3-Bromo Midodrine may have similar effects on cells, influencing cell signaling pathways and cellular metabolism.
Molecular Mechanism
Midodrine is known to exert its effects through its active metabolite, desglymidodrine, which binds to α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . It is possible that 3-Bromo Midodrine may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3-Bromo Midodrine in laboratory settings. Midodrine has been shown to have a short half-life, with its effects typically lasting for around four hours .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 3-Bromo Midodrine in animal models. Studies on Midodrine have shown that it can effectively increase blood pressure at certain dosages .
Metabolic Pathways
Midodrine is known to be metabolized into its active form, desglymidodrine, through enzymatic hydrolysis in the liver and other tissues . It is plausible that 3-Bromo Midodrine may undergo similar metabolic processes.
Transport and Distribution
Midodrine is known to be poorly distributed across the blood-brain barrier , suggesting that 3-Bromo Midodrine may have a similar distribution profile.
Vorbereitungsmethoden
The synthesis of 3-Bromo Midodrine involves several steps, starting with the bromination of 2,5-dimethoxyphenylacetic acid. The brominated intermediate is then reacted with 2-aminoethanol to form the final product . The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Analyse Chemischer Reaktionen
3-Bromo Midodrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like sodium hydride (NaH) for deprotonation steps. Major products formed from these reactions include various substituted derivatives that can be further utilized in research and development.
Vergleich Mit ähnlichen Verbindungen
3-Bromo Midodrine can be compared with other similar compounds such as:
Midodrine: The parent compound, which lacks the bromine atom but shares similar pharmacological properties.
3-Bromoindole: Another brominated compound used in various chemical and biological studies.
Desglymidodrine: The active metabolite of Midodrine, which directly interacts with alpha-1 adrenergic receptors.
The uniqueness of 3-Bromo Midodrine lies in its enhanced chemical reactivity due to the presence of the bromine atom, making it a valuable compound for synthetic and pharmacological research.
Eigenschaften
IUPAC Name |
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZPMMIIPJTHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)

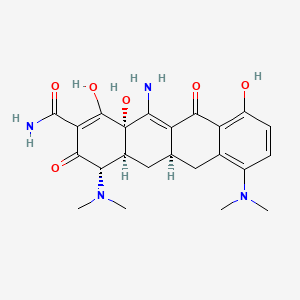
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)

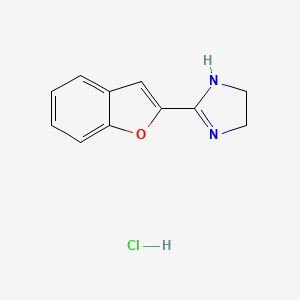
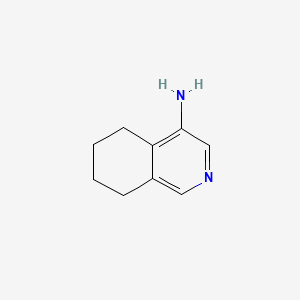
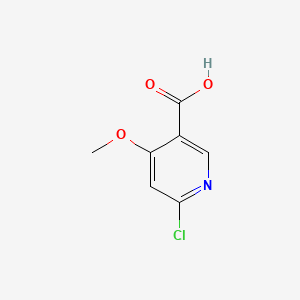
![2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride](/img/structure/B584831.png)
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)
